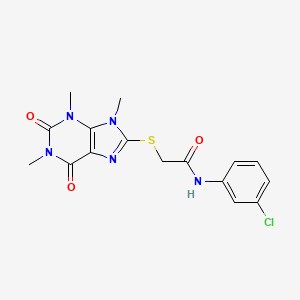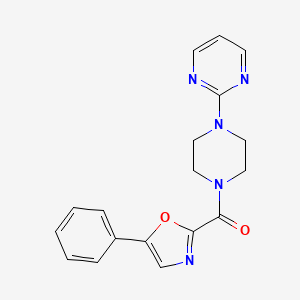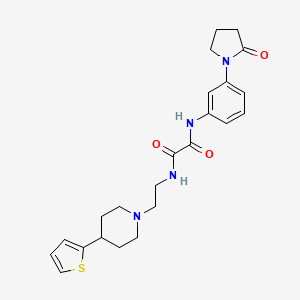
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic chemical precursors. For instance, compounds with the oxalamide group have been synthesized through innovative routes that may involve nucleophilic addition reactions, cyclization processes, and other strategies to construct the core molecular framework. These methods aim to achieve high yields and selectivity, with variations tailored to specific functional group modifications (Kamiński, S. Rzepka, J. Obniska, 2011).
Molecular Structure Analysis
The molecular and crystal structures of related molecules have been determined through X-ray diffraction analysis, revealing insights into conformational flexibility, hydrogen bonding, and molecular packing in crystals. These studies highlight the importance of intramolecular and intermolecular interactions in defining the stability and physical properties of the compounds (L. Kuleshova, V. Khrustalev, 2000).
Chemical Reactions and Properties
Oxalamides and related compounds participate in various chemical reactions, including nucleophilic addition and cyclization, highlighting their reactivity and potential for creating diverse derivatives. These reactions are pivotal for exploring pharmacological properties and synthesizing novel therapeutic agents (A. Hussein, M. Gad-Elkareem, Abu-Bakr A. El-Adasy, Ismail M. M. Othman, 2009).
Applications De Recherche Scientifique
Coordination Chemistry and Magnetic Properties
One study focused on the synthesis and characterization of Schiff-base ligands with similar structural features, exploring their unique coordination chemistry with copper (II) and their magnetic properties. The research showed how different substituents affect the bromination, magnetic properties, and nuclearity of the resulting complexes, indicating the compound's potential applications in designing magnetic materials and studying coordination chemistry (Majumder et al., 2016).
Heterocyclic Chemistry
Another study investigated the reactions of certain heterocycles containing nitrogen or sulfur, forming 1-N-oxalamides in the presence of cyclic amines like piperidine and pyrrolidine. This research contributes to the field of heterocyclic chemistry, offering insights into the synthesis and structure of novel compounds, which could be useful in developing new pharmaceuticals or materials (Solov’eva et al., 1993).
Pharmacological Modulation
Research into orexin receptors, which modulate feeding, arousal, stress, and drug abuse, revealed the effects of certain antagonists on compulsive food consumption. While not directly related, compounds with structural similarities to N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide could potentially influence orexin receptors, suggesting applications in treating eating disorders or addiction (Piccoli et al., 2012).
Glycolic Acid Oxidase Inhibition
A study on the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives hints at the compound's potential role in metabolic regulation. Given the structural complexity and reactivity of similar compounds, this compound may find applications in researching metabolic diseases or as a tool in enzymology (Rooney et al., 1983).
Propriétés
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c28-21-7-2-11-27(21)19-5-1-4-18(16-19)25-23(30)22(29)24-10-14-26-12-8-17(9-13-26)20-6-3-15-31-20/h1,3-6,15-17H,2,7-14H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFIQPLQXQTQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


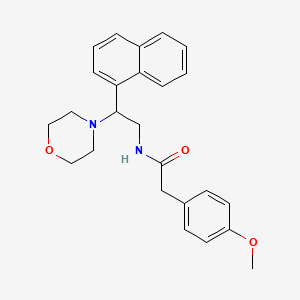

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
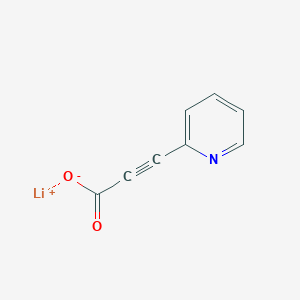
![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

